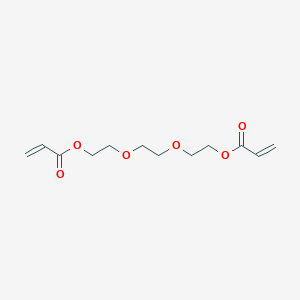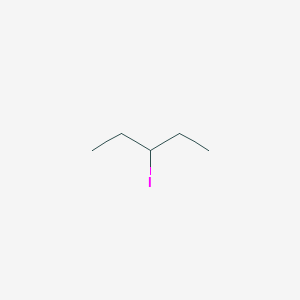![molecular formula C23H27NO3 B157880 (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate CAS No. 1927-12-4](/img/structure/B157880.png)
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a British pharmaceutical company. AH-7921 has been the subject of extensive scientific research due to its potential as a painkiller and its effects on the central nervous system.
作用机制
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate acts as a mu-opioid receptor agonist, meaning it binds to and activates the mu-opioid receptor in the brain. This leads to a decrease in the perception of pain and an increase in feelings of euphoria and relaxation. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate also acts on other receptors in the brain, including the delta-opioid receptor and the kappa-opioid receptor, which may contribute to its analgesic effects.
生化和生理效应
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its analgesic and anxiolytic effects. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has also been shown to decrease levels of norepinephrine and corticotropin-releasing hormone, which may contribute to its antidepressant effects.
实验室实验的优点和局限性
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has a number of advantages and limitations for use in laboratory experiments. One advantage is its potency, as it has been shown to be effective at lower doses compared to other opioid drugs. However, (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has also been shown to have a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. This can make it difficult to use in laboratory experiments, as small variations in dosage can have significant effects on the results.
未来方向
There are a number of future directions for research on (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate. One area of interest is its potential as a treatment for chronic pain, as it has been shown to be effective in reducing pain in animal models. Another area of interest is its potential as a treatment for depression and anxiety, as it has been shown to have anxiolytic and antidepressant effects in animal models. Further research is also needed to better understand the mechanisms of action of (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate and its effects on the central nervous system.
合成方法
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate is synthesized using a multistep process that involves the reaction of 2,2-diphenylacetic acid with 9-methyl-9-azabicyclo[3.3.1]nonane. The resulting compound is then treated with hydroxylamine to form the hydroxamic acid derivative, which is then esterified with methanol to produce (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate.
科学研究应用
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been studied extensively for its potential as a painkiller. It has been shown to be effective in reducing pain in animal models, and it has also been shown to have a lower risk of addiction and dependence compared to other opioid drugs. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has also been studied for its potential as a treatment for depression and anxiety, as it has been shown to have anxiolytic and antidepressant effects in animal models.
属性
CAS 编号 |
1927-12-4 |
|---|---|
产品名称 |
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate |
分子式 |
C23H27NO3 |
分子量 |
365.5 g/mol |
IUPAC 名称 |
(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C23H27NO3/c1-24-19-13-8-14-20(24)16-21(15-19)27-22(25)23(26,17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12,19-21,26H,8,13-16H2,1H3 |
InChI 键 |
LSPNRKVJCNRVRR-WCRBZPEASA-N |
手性 SMILES |
CN1[C@@H]2CCC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
SMILES |
CN1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
规范 SMILES |
CN1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
其他 CAS 编号 |
1927-13-5 |
同义词 |
1927-12-4; KSD-2084; Benzilic acid (1R,1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3alpha-yl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



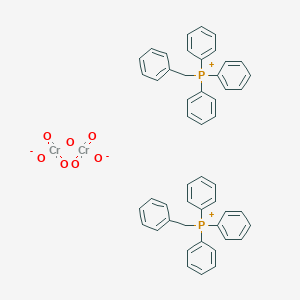
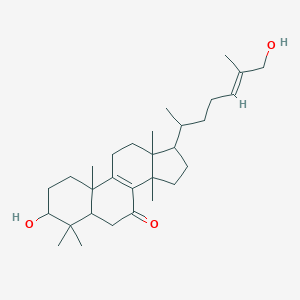
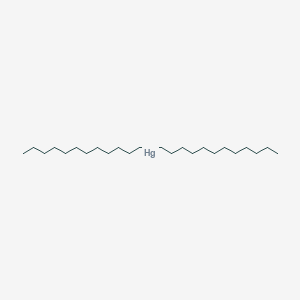
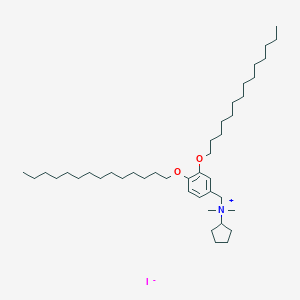
![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)
![Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate](/img/structure/B157804.png)
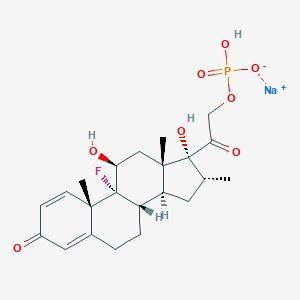
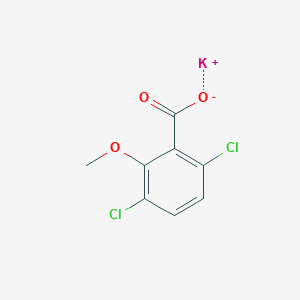
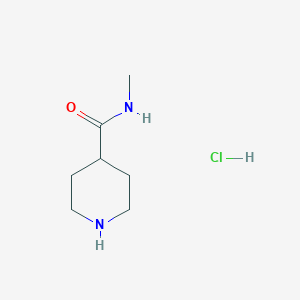
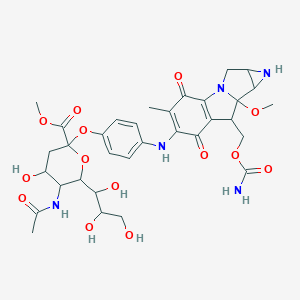
![Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate](/img/structure/B157819.png)
